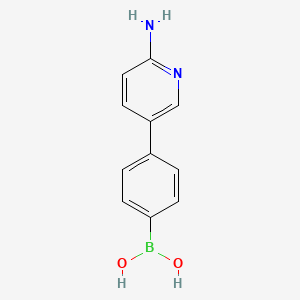
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an aminopyridine and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters. The reaction typically occurs in a suitable solvent such as ethanol at room temperature . Another common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and can be conducted under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted aminopyridines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective enrichment and separation of biomolecules. The boronic acid moiety interacts with cis-diol groups, forming stable cyclic esters under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the phenyl group.
4-Aminophenylboronic acid: Contains a phenylboronic acid moiety but lacks the aminopyridine group.
Phenylboronic acid: A simpler compound with only a phenylboronic acid group.
Uniqueness
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is unique due to the presence of both an aminopyridine and a phenylboronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C11H11BN2O2 |
|---|---|
Peso molecular |
214.03 g/mol |
Nombre IUPAC |
[4-(6-aminopyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c13-11-6-3-9(7-14-11)8-1-4-10(5-2-8)12(15)16/h1-7,15-16H,(H2,13,14) |
Clave InChI |
VCQMPUJPOMGNPK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


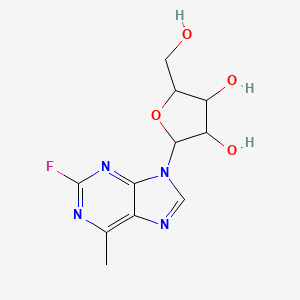
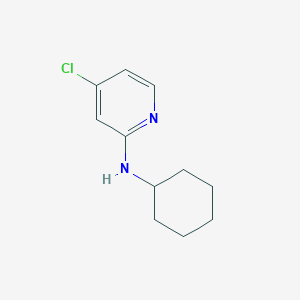
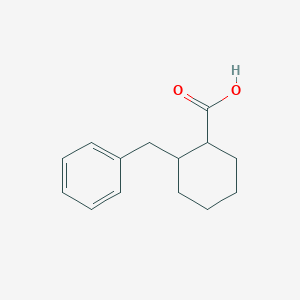
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
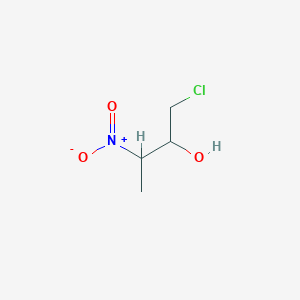

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
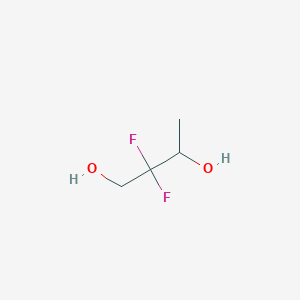
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
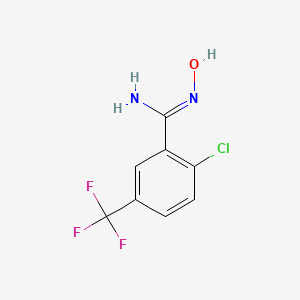
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

